4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester
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Overview
Description
4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are often used in perfumes and flavorings. This particular compound is characterized by its complex structure, which includes an acetyloxy group, two methoxy groups, and a naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester typically involves esterification reactions. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. For this compound, the starting materials would include 4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid and ethanol, with sulfuric acid as the catalyst .
Industrial Production Methods
In industrial settings, the production of this ester may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or tosic acid can enhance the reaction rate and yield. The reaction mixture is typically heated under reflux to drive the esterification to completion, followed by purification steps such as distillation or recrystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Hydrolysis: 4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid and ethanol.
Reduction: 4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenemethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar ester functional group but lacking the naphthalene ring and methoxy groups.
Methyl butyrate: Another ester with a pleasant odor, used in flavorings and fragrances.
Ethyl benzoate: Contains a benzene ring instead of a naphthalene ring, used in perfumes and as a solvent.
Uniqueness
4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid ethyl ester is unique due to its complex structure, which includes multiple functional groups and a naphthalene ring.
Properties
Molecular Formula |
C17H18O6 |
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Molecular Weight |
318.32 g/mol |
IUPAC Name |
ethyl 4-acetyloxy-6,7-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H18O6/c1-5-22-17(19)12-6-11-7-15(20-3)16(21-4)9-13(11)14(8-12)23-10(2)18/h6-9H,5H2,1-4H3 |
InChI Key |
MZFABXIDAHHUDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=C(C(=CC2=C1)OC)OC)OC(=O)C |
Origin of Product |
United States |
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